molecular formula C6H4F3NO B055205 3-Amino-2,4,6-trifluorophenol CAS No. 113512-72-4

3-Amino-2,4,6-trifluorophenol

Cat. No.: B055205
CAS No.: 113512-72-4
M. Wt: 163.1 g/mol
InChI Key: JRJOEUOVPLIHLU-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-trifluorophenol: is a chemical compound with the molecular formula C6H4F3NO . It is characterized by the presence of three fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction where a precursor compound, such as 2,4,6-trifluoronitrobenzene, is reacted with ammonia under controlled conditions to replace the nitro group with an amino group .

Industrial Production Methods: Industrial production of 3-Amino-2,4,6-trifluorophenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4,6-trifluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2,4,6-trifluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,4,6-trifluorophenol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2,4,6-trifluorophenol is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and interactions. The combination of amino and hydroxyl groups further enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

3-amino-2,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOEUOVPLIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302584
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113512-72-4
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113512-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,4,6-trifluorophenol
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